molecular formula C9H11N3O B2386567 N-(2,6-dimethylpyrimidin-4-yl)prop-2-enamide CAS No. 2396580-60-0

N-(2,6-dimethylpyrimidin-4-yl)prop-2-enamide

Cat. No. B2386567
CAS RN: 2396580-60-0
M. Wt: 177.207
InChI Key: YVEXIGOTTKSMDU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylpyrimidin-4-yl)prop-2-enamide, commonly known as DMPA, is a pyrimidine derivative that has attracted significant attention in the scientific research community due to its potential applications in medicine and agriculture. DMPA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Recent studies have highlighted the utility of N,N-dimethyl enaminones, closely related to N-(2,6-dimethylpyrimidin-4-yl)prop-2-enamide, as precursors for synthesizing a wide variety of heterocyclic compounds. These compounds serve as building blocks for acyclic, carbocyclic, and heterocyclic derivatives with potential biological activity. Such advancements offer pathways to novel biologically active heterocycles for biomedical applications, emphasizing their significance in drug discovery and medicinal chemistry (Gaber et al., 2017).

Anticancer Activity

Research into this compound derivatives has also unveiled promising anticancer properties. For instance, compounds synthesized from related enaminones have been tested against various cancer cell lines, showing significant antitumor activities. This includes inducing cell-cycle arrest and apoptosis in cancer cells, underscoring the potential of these compounds in cancer therapy (Bhat et al., 2022).

Molecular Interactions and Binding Studies

Another aspect of scientific research on this compound and its analogues involves their interaction with biological molecules. Studies have explored how these compounds bind to proteins, such as bovine serum albumin (BSA), through fluorescence and UV-vis spectral studies. These interactions provide insight into the biochemical pathways and mechanisms of action of these compounds, which is crucial for understanding their pharmacological effects and potential therapeutic applications (Meng et al., 2012).

properties

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-4-9(13)12-8-5-6(2)10-7(3)11-8/h4-5H,1H2,2-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEXIGOTTKSMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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